molecular formula C12H16O3 B11891333 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 50367-12-9

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11891333
CAS No.: 50367-12-9
M. Wt: 208.25 g/mol
InChI Key: GWTPLEUTHOZHRW-UHFFFAOYSA-N
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Description

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and a lactone ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an acylating agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of certain biochemical pathways, depending on the context. For example, its fungicidal activity is believed to result from the disruption of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spirocyclic structure and the presence of both acetyl and methyl groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

50367-12-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C12H16O3/c1-8-10(9(2)13)11(14)15-12(8)6-4-3-5-7-12/h3-7H2,1-2H3

InChI Key

GWTPLEUTHOZHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC12CCCCC2)C(=O)C

Origin of Product

United States

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